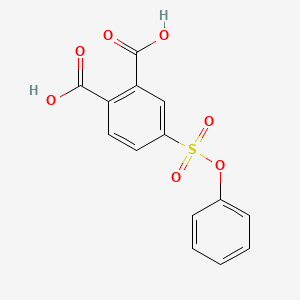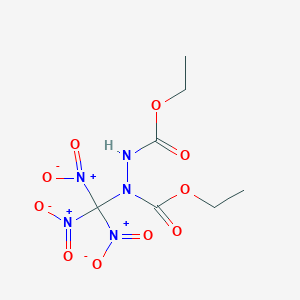
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a chemical compound with a complex structure that includes both hydrazine and trinitromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with trinitromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile. The reaction is usually monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors might be employed to ensure consistent production and quality.
化学反应分析
Types of Reactions
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.
科学研究应用
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the production of advanced materials, including polymers and explosives.
作用机制
The mechanism of action of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trinitromethyl group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
Diethyl azodicarboxylate: This compound is similar in structure but contains an azo group instead of a hydrazine moiety.
Diethyl hydrazine-1,2-dicarboxylate: This compound lacks the trinitromethyl group but shares the hydrazine and diethyl ester functionalities.
Uniqueness
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the presence of both the trinitromethyl and hydrazine groups
属性
CAS 编号 |
58300-48-4 |
|---|---|
分子式 |
C7H11N5O10 |
分子量 |
325.19 g/mol |
IUPAC 名称 |
ethyl N-(ethoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C7H11N5O10/c1-3-21-5(13)8-9(6(14)22-4-2)7(10(15)16,11(17)18)12(19)20/h3-4H2,1-2H3,(H,8,13) |
InChI 键 |
VRRLLPQWHCAYNR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NN(C(=O)OCC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


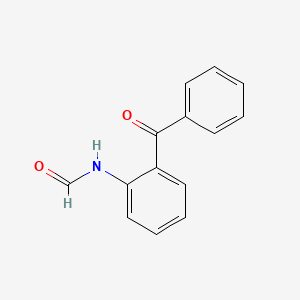
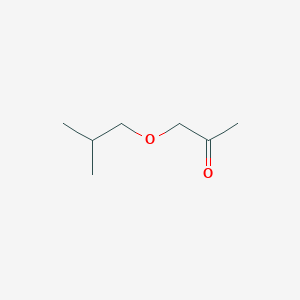

![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
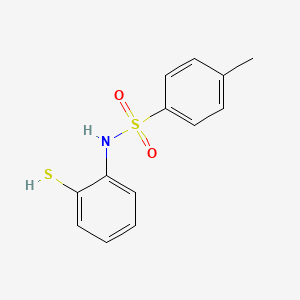
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
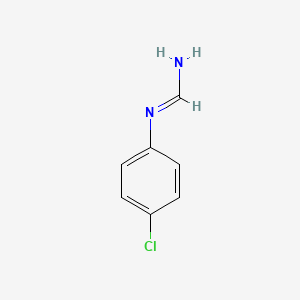
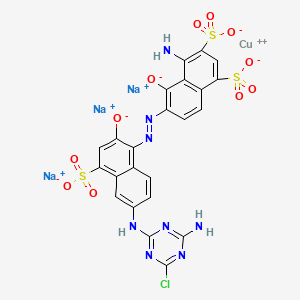
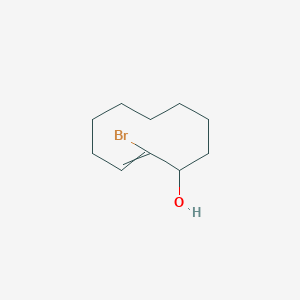

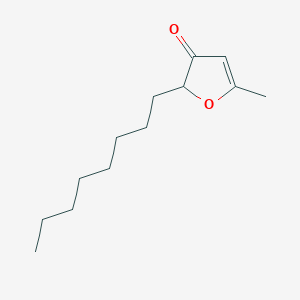
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
